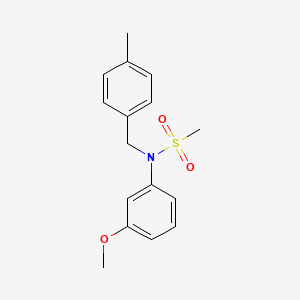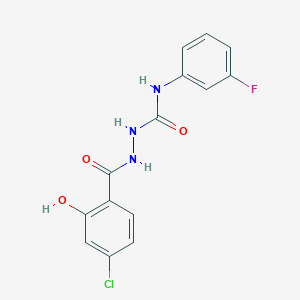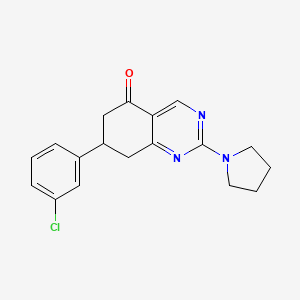![molecular formula C20H19N3O5S B4777230 propyl 4-[({[3-(3-nitrophenyl)acryloyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4777230.png)
propyl 4-[({[3-(3-nitrophenyl)acryloyl]amino}carbonothioyl)amino]benzoate
Overview
Description
Propyl 4-[({[3-(3-nitrophenyl)acryloyl]amino}carbonothioyl)amino]benzoate, also known as NBD-556, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a member of the NBD (nitrobenzoxadiazole) family of dyes, which are widely used in fluorescence spectroscopy and microscopy. In
Mechanism of Action
The mechanism of action of propyl 4-[({[3-(3-nitrophenyl)acryloyl]amino}carbonothioyl)amino]benzoate is not fully understood. However, it is believed that this compound binds to biomolecules through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. The strong fluorescence properties of this compound allow researchers to visualize the binding of biomolecules in real-time.
Biochemical and Physiological Effects:
Propyl 4-[({[3-(3-nitrophenyl)acryloyl]amino}carbonothioyl)amino]benzoate has not been extensively studied for its biochemical and physiological effects. However, it is known that this compound is not toxic to cells at concentrations commonly used in fluorescence microscopy and spectroscopy experiments.
Advantages and Limitations for Lab Experiments
One of the main advantages of propyl 4-[({[3-(3-nitrophenyl)acryloyl]amino}carbonothioyl)amino]benzoate is its strong fluorescence properties, which allow researchers to visualize the binding of biomolecules in real-time. This compound is also relatively easy to synthesize and is commercially available. However, one limitation of this compound is that it can be sensitive to pH changes and other environmental factors, which can affect its fluorescence properties.
Future Directions
There are many future directions for research involving propyl 4-[({[3-(3-nitrophenyl)acryloyl]amino}carbonothioyl)amino]benzoate. One potential direction is to study the binding of this compound to specific biomolecules, such as enzymes and receptors. This could provide insights into the mechanism of action of these biomolecules and could lead to the development of new drugs and therapies. Another direction is to develop new derivatives of propyl 4-[({[3-(3-nitrophenyl)acryloyl]amino}carbonothioyl)amino]benzoate with improved fluorescence properties and binding affinities. This could lead to the development of more sensitive and specific probes for studying biomolecules.
Scientific Research Applications
Propyl 4-[({[3-(3-nitrophenyl)acryloyl]amino}carbonothioyl)amino]benzoate has been used in various scientific research applications. One of the main applications of this compound is in fluorescence microscopy and spectroscopy. NBD dyes are known for their strong fluorescence properties, and propyl 4-[({[3-(3-nitrophenyl)acryloyl]amino}carbonothioyl)amino]benzoate is no exception. This compound has been used as a fluorescent probe to study the binding of proteins, nucleic acids, and other biomolecules.
properties
IUPAC Name |
propyl 4-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]carbamothioylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-2-12-28-19(25)15-7-9-16(10-8-15)21-20(29)22-18(24)11-6-14-4-3-5-17(13-14)23(26)27/h3-11,13H,2,12H2,1H3,(H2,21,22,24,29)/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBDNIHNLRUFGH-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
propyl 4-({[(2E)-3-(3-nitrophenyl)prop-2-enoyl]carbamothioyl}amino)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(phenoxymethyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4777152.png)
![4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-5,7-dimethyl-2H-chromen-2-one](/img/structure/B4777170.png)
![2-{[(3-{[(3-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4777182.png)
![N-[4-({[(4-methoxyphenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide](/img/structure/B4777187.png)

![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4777202.png)

![2-({[3-(anilinocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4777213.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4777218.png)
![2,2'-(1,4-piperazinediyl)bis[5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one]](/img/structure/B4777225.png)

![2-{[4-(3-phenoxyphenoxy)butyl]thio}pyrimidine](/img/structure/B4777245.png)

![4-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4777259.png)